4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione
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Overview
Description
4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound belonging to the imidazole family. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features a butyl group at the 4-position and a methyl group at the 5-position, with a thione group at the 2-position, making it a unique derivative of imidazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of butylamine, methyl isothiocyanate, and formaldehyde. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the cyclization process to form the imidazole ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process. The final product is usually purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: The butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with molecular targets such as enzymes or receptors. The thione group can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The butyl and methyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-imidazolethiol: Similar structure but lacks the butyl group.
2-mercapto-1-methylimidazole: Similar structure but with different substituents.
Uniqueness
4-butyl-5-methyl-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butyl and methyl groups enhances its lipophilicity and potential interactions with biological targets.
Properties
IUPAC Name |
4-butyl-5-methyl-1,3-dihydroimidazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-3-4-5-7-6(2)9-8(11)10-7/h3-5H2,1-2H3,(H2,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYSTHNDFVQQSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(NC(=S)N1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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